Prop-2-en-1-yl hexylcarbamate
Description
Structure
3D Structure
Properties
CAS No. |
106533-30-6 |
|---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
prop-2-enyl N-hexylcarbamate |
InChI |
InChI=1S/C10H19NO2/c1-3-5-6-7-8-11-10(12)13-9-4-2/h4H,2-3,5-9H2,1H3,(H,11,12) |
InChI Key |
NDMHCQBXLFZUIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)OCC=C |
Origin of Product |
United States |
Synthetic Methodologies for Prop 2 En 1 Yl Hexylcarbamate and Analogous Carbamates
Classical Approaches to Carbamate (B1207046) Synthesis
Traditional methods for synthesizing carbamates have been foundational in organic chemistry. These approaches, while effective, often rely on reactive intermediates and stoichiometric reagents.
Hofmann and Curtius Rearrangement Principles for Carbamate Formation
The Hofmann and Curtius rearrangements are classic name reactions that proceed through an isocyanate intermediate, which can be trapped by an alcohol to form a carbamate. tcichemicals.comwikipedia.orgjove.com
The Hofmann rearrangement involves the conversion of a primary amide to a primary amine with one fewer carbon atom. wikipedia.org The reaction is typically carried out with bromine and a strong base. tcichemicals.com An N-bromoamide intermediate is formed, which then rearranges to an isocyanate. wikipedia.org In the presence of an alcohol, this isocyanate is intercepted to yield the corresponding carbamate. tcichemicals.comwikipedia.org This method is a useful way to convert primary carboxamides into carbamates. acs.org While the classical method uses an alkaline solution of bromine, much effort has been dedicated to developing modified reagents to optimize the transformation. acs.org Hypervalent iodine-based catalysts, for instance, have been developed for a more environmentally friendly conversion. eurekaselect.comresearchgate.net
The Curtius rearrangement is the thermal decomposition of an acyl azide (B81097) to an isocyanate with the loss of nitrogen gas. wikipedia.org This isocyanate intermediate can then be trapped by nucleophiles, such as alcohols, to form carbamates. jove.comwikipedia.org The acyl azides are typically prepared from carboxylic acid derivatives. nih.gov This method is valued for its tolerance of a wide variety of functional groups and the complete retention of stereochemistry of the migrating group. nih.gov The reaction can be performed as a one-pot process, for example, by reacting a carboxylic acid with reagents like diphenylphosphorazidate (DPPA) or di-tert-butyl dicarbonate (B1257347) and sodium azide, which generates the acyl azide in situ. organic-chemistry.orgorgsyn.org
A hypothetical synthesis of Prop-2-en-1-yl hexylcarbamate via the Curtius rearrangement would start from heptanoyl azide, which would rearrange to hexyl isocyanate and then be trapped by prop-2-en-1-ol.
Table 1: Comparison of Hofmann and Curtius Rearrangements for Carbamate Synthesis
| Feature | Hofmann Rearrangement | Curtius Rearrangement |
|---|---|---|
| Starting Material | Primary Amide wikipedia.org | Acyl Azide (from Carboxylic Acid) wikipedia.org |
| Key Intermediate | Isocyanate wikipedia.org | Isocyanate wikipedia.org |
| Byproducts | Halide Salts wikipedia.org | Nitrogen Gas wikipedia.org |
| Key Advantage | Utilizes readily available amides. | Broad functional group tolerance, stereoretention. nih.gov |
Direct Reaction of Isocyanates with Alcohols
The most direct and common method for preparing carbamates is the nucleophilic addition of an alcohol to an isocyanate. google.comnih.gov This reaction is typically efficient and forms the carbamate linkage in a single step. rsc.org For the specific synthesis of this compound, this would involve the reaction of hexyl isocyanate with prop-2-en-1-ol (allyl alcohol).
The reactivity of the isocyanate is influenced by its substituents; electron-withdrawing groups increase the electrophilicity of the carbonyl carbon and enhance reactivity. nih.gov While the reaction can proceed without a catalyst, catalysts such as metal salts (e.g., dibutyltin (B87310) dilaurate) or tertiary amines are often used to increase the reaction rate. google.comrsc.org
Table 2: Examples of Direct Carbamate Synthesis from Isocyanates and Alcohols
| Isocyanate | Alcohol | Catalyst | Product | Reference |
|---|---|---|---|---|
| Phenyl isocyanate | Ethanol | DABCO | Ethyl phenylcarbamate | rsc.org |
| Alkyl isocyanates | (C1-C12)alkanols | Dibutyltin dilaurate | Alkyl alkylcarbamates | google.com |
| Aryl isocyanates | Phenols | Tertiary Amines | Aryl arylcarbamates | rsc.org |
Chloroformate and Activated Carbonate Strategies
To avoid the direct handling of often toxic isocyanates, methods involving chloroformates and activated carbonates are widely used. researchgate.net
Chloroformate Strategy: This method involves the reaction of a chloroformate with an amine. researchgate.net To synthesize this compound, one could react allyl chloroformate with hexylamine (B90201). This is a robust method, though it uses phosgene (B1210022) derivatives, which are a safety concern. researchgate.net A recent development involves the in situ synthesis of chloroformates on-demand from an alcohol and a chloroform (B151607) solution under photochemical conditions, which can then be directly converted to carbamates by adding an amine. acs.org
Activated Carbonate Strategy: As safer alternatives to phosgene-based reagents, various activated mixed carbonates have been developed. acs.orgnih.gov A common approach involves treating an alcohol with p-nitrophenyl chloroformate in the presence of a base. acs.orgnih.gov This creates an activated p-nitrophenyl carbonate of the alcohol. This stable intermediate then reacts cleanly with an amine to furnish the desired carbamate, releasing p-nitrophenol as a byproduct. acs.orgresearchgate.net For example, prop-2-en-1-ol could be converted to allyl p-nitrophenyl carbonate, which would then react with hexylamine.
Contemporary and Catalytic Synthetic Routes
Modern synthetic chemistry emphasizes the development of more sustainable and efficient catalytic methods. These routes aim to minimize waste, use less hazardous materials, and improve atom economy.
Carbon Dioxide Valorization in Carbamate Formation
The use of carbon dioxide (CO2) as a C1 building block is a highly attractive, environmentally benign alternative to methods employing phosgene or its derivatives. nih.govnih.gov CO2 is non-toxic, renewable, and abundant. nih.gov
The direct synthesis of carbamates using CO2 typically involves a three-component coupling of an amine, CO2, and an alkyl halide or another electrophile. organic-chemistry.org The reaction proceeds by the formation of a carbamic acid or an ammonium (B1175870) carbamate salt from the amine and CO2. nih.govnih.gov This intermediate is then O-alkylated by the electrophile. organic-chemistry.org Strong, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or cesium carbonate are often employed to facilitate the reaction. organic-chemistry.orgacs.org This approach has been successfully applied to a wide range of primary and secondary amines, offering mild reaction conditions and short reaction times. organic-chemistry.orgnih.gov Recent advancements have enabled this process in continuous flow systems, significantly reducing reaction times. acs.org
Table 3: Example of CO2-Based Carbamate Synthesis
| Amine | Alkyl Halide | Base / Additive | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Aniline | Butyl bromide | DBU | 6.0 mL/min CO2 flow | 92% | nih.govacs.org |
| Primary Amines | Alkyl Halides | Cs2CO3 / TBAI | Anhydrous DMF | Good | acs.org |
Transition Metal-Catalyzed Carbamate Synthesis
Transition metal catalysis offers powerful and versatile strategies for constructing C–N bonds and synthesizing carbamates. acs.org These methods often provide novel reaction pathways and selectivities.
Various transition metals, including palladium, rhodium, nickel, and copper, have been utilized to catalyze carbamate synthesis. nih.gov Palladium-catalyzed cross-coupling reactions, for example, can form aryl carbamates by coupling aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol. organic-chemistry.org Other strategies involve the catalytic reactions of carbamoyl (B1232498) chlorides, which can participate in cross-coupling, annulation, and C-H functionalization reactions to produce a diverse range of amide-functionalized molecules. researchgate.netrsc.org
Rhodium and iridium catalysts have been employed in C-H amination and amidation reactions, where a C-H bond is directly converted into a C-N bond, often using carbamates as the nitrogen source or product. acs.orgnih.gov Furthermore, transition metal catalysts can facilitate the decarboxylative functionalization of cyclic carbamates to synthesize various nitrogen-containing heterocycles. nih.gov Copper-catalyzed three-component couplings and zirconium-catalyzed exchange processes between dialkyl carbonates and amines also represent effective methods for carbamate formation. organic-chemistry.org
Solid-Phase and Multi-Component Reaction Methodologies
Advanced synthetic techniques provide efficient and often automated routes to carbamate synthesis, minimizing purification steps and allowing for the rapid generation of compound libraries.
Solid-Phase Synthesis (SPS) involves attaching a substrate to a solid support, such as a polymer resin, and carrying out a sequence of reactions. This approach simplifies the purification process, as excess reagents and byproducts can be washed away from the resin-bound product. A notable method for preparing alkyl carbamates on a solid support involves coupling amines with Merrifield's resin using carbon dioxide as a linker. nih.gov This reaction is typically facilitated by cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI), with CO2 bubbled through the reaction mixture. nih.gov The conditions are generally mild and lead to complete conversions, making the method suitable for creating large combinatorial libraries for screening bioactive molecules. acs.org Phenyl carbamates have also been used as stable, yet reactive, intermediates in solid-phase synthesis. acs.org Furthermore, gas-solid synthesis processes, where reactants are in the gas phase and the catalyst is in solid form (e.g., Pd/C), have demonstrated significantly higher reaction rates compared to slurry-phase syntheses, attributed to better catalyst contact and the absence of solubility limitations. epa.gov
Multi-Component Reactions (MCRs) are processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. These reactions are highly valued for their efficiency and atom economy. A prominent MCR for carbamate synthesis is the three-component coupling of an amine, carbon dioxide (CO2), and an alkyl halide. organic-chemistry.org This method offers mild reaction conditions and short reaction times while effectively avoiding common side reactions like N-alkylation of the amine or overalkylation of the resulting carbamate. organic-chemistry.org The use of a strong, non-nucleophilic base is crucial for accelerating the reaction and improving selectivity. acs.org Another versatile MCR approach can produce structurally diverse α-alkoxy carbamates through a sequence of nitrile hydrozirconation, acylation, and alcohol addition. nih.gov
| Reactant 1 | Reactant 2 | Reactant 3 | Key Reagents/Catalysts | General Product | Reference |
|---|---|---|---|---|---|
| Amine (Primary or Secondary) | Carbon Dioxide (CO2) | Alkyl Halide | Cesium Carbonate, TBAI | N-Alkyl/N,N-Dialkyl Carbamate | acs.orgorganic-chemistry.org |
| Nitrile | Zirconocene Hydrochloride | Acylating Agent & Alcohol | (Schwartz's reagent) | α-Alkoxy Carbamate | nih.gov |
| Amine | Carbon Dioxide (CO2) | Alcohol | Nickel-based catalysts | Urethane (Carbamate) | acs.org |
Synthetic Strategies for Incorporating Allyl and Hexyl Moieties in Carbamate Structures
The specific architecture of this compound requires the strategic selection of precursors that will form the N-hexyl and O-allyl components of the final structure.
The synthesis of this compound can be approached from several retrosynthetic disconnections, dictating the choice of starting materials.
Precursors for the Prop-2-en-1-yl (Allyl) Moiety: This "O-alkyl" portion of the carbamate is derived from an alcohol or an activated equivalent.
Allyl alcohol: As the simplest precursor, it can react directly with hexyl isocyanate in a highly efficient addition reaction. google.com
Allyl chloroformate: This activated reagent readily reacts with hexylamine, typically in the presence of a base to neutralize the HCl byproduct, to form the carbamate linkage. wikipedia.orggoogle.com
Precursors for the Hexyl Moiety: This "N-alkyl" portion is typically introduced from an amine or its corresponding isocyanate.
Hexylamine: A primary amine that serves as a nucleophile, reacting with an activated carbonyl source like allyl chloroformate.
Hexyl isocyanate: A highly reactive electrophile that undergoes nucleophilic attack by allyl alcohol to form the target carbamate without generating byproducts. google.com Aliphatic isocyanates are generally suitable for these reactions. google.com
Hexyl halide: Can be used in three-component reactions with an amine, CO2, and an activating base to construct the carbamate. organic-chemistry.org
| Allyl Moiety Precursor | Hexyl Moiety Precursor | Reaction Type |
|---|---|---|
| Allyl alcohol | Hexyl isocyanate | Isocyanate-Alcohol Addition |
| Allyl chloroformate | Hexylamine | Amine Acylation |
| Allyl halide | Hexylamine + CO2 | Three-Component Coupling |
While this compound itself is an achiral molecule with defined connectivity, the principles of regioselectivity and stereoselectivity are critical when synthesizing more complex, analogous carbamates.
Regioselectivity refers to the control of which atom or position in a molecule reacts. For the synthesis of the title compound from monofunctional precursors like hexylamine and allyl alcohol, regioselectivity is inherent. However, in substrates with multiple reactive sites, such as diols or polyamines, controlling the site of carbamate formation is a significant challenge. For instance, the regioselective installation of a carbamate on a complex cyclitol has been achieved using specific catalysts to direct the reaction to a particular hydroxyl group. nih.gov In MCRs, controlling selectivity is also key to preventing side reactions, such as the N-alkylation of the starting amine instead of the desired carbamate formation. acs.org
Stereoselectivity concerns the control of stereochemistry during a reaction. Although the target compound is achiral, the synthesis of chiral carbamate analogs requires strict stereochemical control.
Preservation of Stereochemistry: Many modern carbamate syntheses are designed to be compatible with chiral substrates. For example, the three-component coupling of amines, CO2, and halides has been shown to proceed without causing racemization of chiral starting materials. organic-chemistry.org
Chemical Reactivity and Transformation Pathways of Prop 2 En 1 Yl Hexylcarbamate
Reactivity Profile of the Carbamate (B1207046) Linkage
The carbamate group (–NH–C(=O)–O–) is a hybrid of an amide and an ester, and its reactivity is influenced by the electronic properties of both.
The chemical behavior of the carbamate linkage in prop-2-en-1-yl hexylcarbamate is fundamentally governed by amide resonance. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, creating a resonance hybrid with significant double-bond character in the C–N bond. nih.govmasterorganicchemistry.comnih.gov This delocalization has several important consequences:
Planarity and Rotational Barrier : The partial double-bond character enforces a planar geometry on the O=C–N atoms and results in a significant rotational barrier around the C–N bond. masterorganicchemistry.comnih.gov This is a common feature in all amides and carbamates.
Reduced Basicity : The delocalization of the nitrogen's lone pair makes it significantly less basic compared to the nitrogen in an amine. masterorganicchemistry.com Consequently, the most basic site in an amide or carbamate is often the carbonyl oxygen. masterorganicchemistry.com
Bond Lengths : The C–N bond is shorter than a typical single bond, while the C=O bond is slightly longer than a typical ketone carbonyl, reflecting the resonance distribution of electron density.
Conformational Preference : In acyclic structures like this compound, allylic 1,3-strain can influence the conformation around the vinylic bond, which can, in turn, affect the stereochemical outcome of reactions on the allyl group. york.ac.uk Computational studies on similar carbamates have been used to determine the lowest-energy conformers, which helps in rationalizing the stereoselectivity of reactions like directed lithiation. nih.gov
The carbonyl group in this compound exhibits dual reactivity, acting as both an electrophile and a nucleophile depending on the reaction conditions.
Electrophilic Character : The carbonyl carbon is electron-deficient (electrophilic) due to the polarity of the C=O bond and resonance effects, making it a target for nucleophiles. masterorganicchemistry.comlibretexts.org However, the resonance donation from the adjacent nitrogen and oxygen atoms reduces its electrophilicity compared to aldehydes and ketones. This inherent stability makes carbamates relatively resistant to nucleophilic attack. chegg.com For a reaction to occur at the carbonyl carbon, a strong nucleophile is often required. For instance, transesterification reactions to produce different carbamates can proceed via nucleophilic attack of an alkoxide ion on the carbonyl carbon. rsc.org
Nucleophilic Character : The carbonyl oxygen, with its partial negative charge and available lone pairs, can act as a nucleophile. This is less common but can occur in intramolecular reactions, such as the cyclization of 2-bromoethyl carbamates where the carbonyl oxygen attacks the electrophilic carbon bearing the bromine. stackexchange.com The carbonyl oxygen is also the primary site of protonation in strong acids. researchgate.net This protonation is a key step in acid-catalyzed hydrolysis or in the generation of highly reactive isocyanate cations for subsequent reactions like Friedel-Crafts-type amidations. researchgate.net
The table below summarizes the dual reactivity of the carbamate carbonyl.
| Reactive Center | Behavior | Activating Conditions | Example Reaction |
| Carbonyl Carbon | Electrophilic | Presence of strong nucleophiles | Transesterification with alkoxides rsc.org |
| Carbonyl Oxygen | Nucleophilic | Intramolecular reactions, strong acids | Intramolecular alkylation stackexchange.com, Protonation in acid researchgate.net |
Reactions of the Alkene (Prop-2-en-1-yl) Moiety
The prop-2-en-1-yl (allyl) group is a versatile handle for a wide array of chemical transformations, including reduction, oxidation, and addition reactions.
The double bond of the prop-2-en-1-yl group is readily reduced through catalytic hydrogenation. This reaction typically proceeds under a hydrogen atmosphere in the presence of a metal catalyst.
Catalytic Hydrogenation : Using standard catalysts like Palladium on carbon (Pd/C) or various homogeneous rhodium and iridium catalysts, the alkene can be saturated to yield propyl hexylcarbamate. ub.edu Asymmetric hydrogenation of prochiral allylic carbamates using chiral iridium or rhodium catalysts can produce chiral saturated carbamates with high enantioselectivity. ub.edursc.orgrsc.org In some cases, CO2 is used as a reversible in-situ protecting group for the amine functionality to suppress side reactions during the hydrogenation of related allylic amines. rsc.orgresearchgate.net
Reduction of the Carbamate : While hydrogenation typically targets the alkene, stronger reducing agents can affect the carbamate group. For example, reduction with lithium aluminum hydride (LiAlH₄) can cleave the carbamate to yield N-methyl hexylamine (B90201), following the reduction of the carbonyl group. researchgate.net
The following table outlines typical hydrogenation conditions for allylic systems.
| Catalyst System | Substrate Type | Product | Key Features |
| Pd/C, H₂ | General Alkenes | Saturated Alkane | Standard, high-yield saturation of C=C bond. |
| Rh-based catalysts, H₂ | Prochiral Allylic Amines/Carbamates | Chiral Saturated Amine/Carbamate | Asymmetric synthesis, often requires CO₂ to prevent side reactions. rsc.orgrsc.org |
| Ir-(S)P-DTP, H₂ | β,γ-Substituted Allylic Carbamates | Chiral Saturated Carbamate | High conversion and enantiomeric excess. ub.edu |
The alkene moiety is susceptible to a variety of oxidation reactions, leading to the formation of epoxides, diols, or carbonyl compounds.
Epoxidation : The double bond can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (mCPBA) in what is known as the Prilezhaev reaction. organic-chemistry.orgyoutube.com Catalytic methods, including those using manganese, rhenium, or titanium-based catalysts with oxidants like hydrogen peroxide, are also effective and can offer advantages in terms of selectivity and environmental impact. organic-chemistry.orglibretexts.org For allylic systems specifically, directed epoxidation can be achieved. libretexts.orgresearchgate.net
Wacker-Type Oxidation : Palladium-catalyzed oxidation (e.g., Tsuji-Wacker conditions) can transform the terminal alkene into a methyl ketone. nih.gov Catalyst-controlled systems have been developed to selectively yield the methyl ketone over the aldehyde for protected allylic amines. nih.gov
Allylic C-H Oxidation : Under specific palladium catalysis conditions, the allylic C-H bonds can be oxidized directly to form linear allylic esters, providing another route for functionalization. nih.gov
Aminohydroxylation : In a specialized reaction, the alkene of an allylic carbamate can undergo a "tethered aminohydroxylation" using an osmium catalyst. acs.org This process involves the carbamate's nitrogen atom and results in the stereoselective formation of vicinal amino alcohols after hydrolysis. acs.org
The electron-rich double bond of the prop-2-en-1-yl group readily undergoes addition reactions with various electrophiles.
Mechanism via Allylic Cation : The reaction proceeds through the formation of a carbocation intermediate. When an electrophile (like H⁺ from HBr) adds to the terminal carbon of the double bond, it generates a secondary, allylic carbocation. libretexts.org This cation is stabilized by resonance, with the positive charge delocalized between carbon 2 and carbon 4 (relative to the heteroatom substituents).
1,2- vs. 1,4-Addition Products : The subsequent attack by a nucleophile (like Br⁻) can occur at either of the two electron-deficient carbons. libretexts.orglibretexts.org
1,2-Addition : Attack at the C2 position yields the typical Markovnikov product.
1,4-Addition : Attack at the C4 position results in the 1,4-addition product, with a concurrent shift of the double bond. The ratio of these products depends on factors like reaction temperature, solvent, and the nature of the nucleophile.
Enhanced Nucleophilicity : While allylboronic esters are generally unreactive towards many electrophiles, their conversion to allylboronate complexes by adding an aryllithium dramatically increases their nucleophilicity. nih.govacs.org These activated species can then react with a wide range of electrophiles with high regioselectivity and stereospecificity, showcasing the synthetic potential of the activated allylic system. nih.govacs.org
The formation of products from electrophilic addition is summarized below.
| Reaction | Electrophile | Intermediate | Potential Products |
| Hydrohalogenation | HBr | Resonance-stabilized allylic carbocation | 1,2-adduct (e.g., 2-bromo-propyl hexylcarbamate) and 1,4-adduct |
| Halogenation | Br₂ | Resonance-stabilized allylic carbocation | 1,2-adduct (e.g., 2,3-dibromo-propyl hexylcarbamate) and 1,4-adduct |
Cycloaddition Chemistry
The allyl group in this compound can participate in cycloaddition reactions, serving as a versatile building block for the synthesis of more complex heterocyclic structures. While specific studies on this compound are not extensively documented, the reactivity can be inferred from related N-alkyl and N-aryl allyl carbamates.
One of the most significant classes of cycloaddition reactions for this type of compound is the 1,3-dipolar cycloaddition . organic-chemistry.org In these reactions, the allyl double bond acts as the dipolarophile, reacting with a 1,3-dipole to form a five-membered ring. organic-chemistry.org The general mechanism involves a concerted, pericyclic reaction where the 4π electrons of the 1,3-dipole and the 2π electrons of the alkene combine. organic-chemistry.org
For instance, the reaction of an allyl carbamate with a nitrone (a common 1,3-dipole) would be expected to yield an isoxazolidine-containing adduct. A study on the interaction of allyl-N-phenylcarbamate with a cyclic nitrone demonstrated that the cycloaddition proceeds, yielding a single diastereoisomeric cycloadduct in good yield. asu-edu.ru This suggests that the carbamate moiety, even with a simple alkyl group like hexyl, would likely allow for efficient and potentially stereoselective cycloaddition.
The regioselectivity of such cycloadditions is influenced by both electronic and steric factors of the reacting partners. organic-chemistry.org In the case of this compound, the electronic nature of the double bond is subtly influenced by the carbamate group.
Furthermore, palladium-catalyzed [4+3] cycloaddition reactions have been explored with related systems. While direct examples with simple N-alkyl allyl carbamates are less common, N-alkylation of hydroxynicotinates followed by reaction with a diene can lead to (4+3) cycloadducts. uq.edu.au This suggests that under the right catalytic conditions, the allyl group of this compound could potentially act as a three-carbon component in cycloadditions to form seven-membered rings.
Recent research has also highlighted the use of α-methylene lactams in enantioselective 1,3-dipolar cycloadditions with diazoacetates and nitrile oxides to form spirocyclic compounds. nih.govacs.org This showcases the broad potential of related unsaturated systems in constructing complex molecular architectures.
Table 1: Examples of Cycloaddition Reactions with Allyl Carbamate Analogs
| Reactant 1 (Allyl Carbamate Analog) | Reactant 2 (Dipole/Diene) | Catalyst/Conditions | Product Type | Reference |
| Allyl-N-phenylcarbamate | 3-Ethyl-3,5,5-trimethyl-4,5-dihydro-3H-2-benzazepine N-oxide | Toluene, heat | Isoxazolidine derivative | asu-edu.ru |
| N-Methylated methyl 5-hydroxynicotinate | 2,3-Dimethylbutadiene | Acetonitrile, 85°C | (4+3) Cycloadduct | uq.edu.au |
| α-Methylene δ-valerolactam | Ethyl diazoacetate | Chiral Magnesium Lewis Acid | Spirocyclic pyrazoline | acs.org |
Reactions of the Hexyl Alkyl Chain
The hexyl alkyl chain of this compound is generally considered less reactive than the allyl group. However, modern synthetic methods have enabled the selective functionalization of such seemingly inert C-H bonds.
C-H Functionalization Opportunities
The selective transformation of sp³ C-H bonds into new C-C, C-N, or C-O bonds is a powerful tool in organic synthesis. sigmaaldrich.com In the context of this compound, the hexyl chain presents multiple sites for potential C-H functionalization. The challenge lies in achieving regioselectivity, targeting a specific C-H bond among the many present.
Directed C-H Functionalization:
One major strategy involves the use of a directing group to position a metal catalyst in close proximity to a specific C-H bond. sigmaaldrich.com The carbamate nitrogen in this compound could potentially act as a directing group, although it is generally a weakly coordinating one. More effective directing groups are often installed temporarily. For instance, primary aliphatic amines can be functionalized at the γ-position through the use of a transient directing group like glyoxylic acid in palladium-catalyzed arylations. iu.edu This strategy could theoretically be adapted to functionalize the γ-position of the hexyl group if the carbamate were to be hydrolyzed to the corresponding amine.
The use of picolinamide (B142947) as a directing group has enabled a variety of sp³ C-H functionalizations using palladium catalysis. sigmaaldrich.com While requiring additional synthetic steps for installation and removal, this approach offers a reliable way to functionalize the alkyl chains of amines.
Undirected C-H Functionalization:
Rhodium-catalyzed C-H amination represents a powerful method for the direct conversion of C-H bonds to C-N bonds. researchgate.netnih.gov These reactions often proceed via a metal-nitrene intermediate that inserts into a C-H bond. rsc.org The selectivity is typically governed by electronic and steric factors, with a preference for the order: benzylic > 3° > 2° > 1°. nih.gov For the hexyl chain of this compound, this would suggest a preference for functionalization at the internal secondary C-H bonds over the terminal methyl group. Rhodium(II) complexes, such as Rh₂(esp)₂, have shown remarkable efficacy in these transformations. nih.gov
Recent advances have demonstrated the selective amination of even light alkanes at room temperature using highly active dirhodium(II) catalysts. researchgate.net For example, the amination of 2-methylpentane (B89812) showed a regioselectivity of 8:1 for the tertiary C-H bond over the terminal methylene (B1212753) C-H bond. researchgate.net This highlights the potential for selective functionalization within an alkyl chain.
Palladium-catalyzed C-H activation has also been used for various transformations. For instance, palladium catalysts can mediate the functionalization of unactivated C(sp³)–H bonds, and the use of specific ligands can control the regioselectivity. rhhz.netnih.gov
Table 2: Potential C-H Functionalization Reactions for the Hexyl Chain
| Reaction Type | Catalyst System | Potential Site of Functionalization | Product Type | Reference |
| C-H Amination | Rh₂(esp)₂ / PhI(OAc)₂ | Secondary C-H bonds | N-functionalized hexyl group | nih.gov |
| C-H Arylation (via amine) | Pd(OAc)₂ / Glyoxylic Acid (transient DG) | γ-C-H bond | γ-Aryl hexylamine derivative | iu.edu |
| C-H Amination | Rhodium(II) complex / N-tosyloxycarbamate | Secondary C-H bonds | N-protected amine | nih.gov |
Exploration of Intramolecular Cyclizations and Rearrangements
The bifunctional nature of this compound, possessing both a nucleophilic nitrogen and an electrophilic (upon activation) allyl group, makes it a prime candidate for intramolecular cyclization reactions to form nitrogen-containing heterocycles.
Intramolecular cyclization of carbamates onto a pendant olefin is a convenient way to ensure selectivity in amination reactions. unimi.it For instance, platinum-catalyzed cyclization of N-allyl carbamates can lead to the synthesis of 5-vinyloxazolidinones. researchgate.net This transformation is thought to proceed through an electrophilic allyl-platinum intermediate.
Another approach involves the generation of a nitrenium ion from the carbamate nitrogen, which can then undergo intramolecular cyclization. Phenyliodine(III) bis(trifluoroacetate) (PIFA) is a reagent known to mediate such cyclizations. organic-chemistry.org For example, N-acylaminophthalimides with a pendant phenyl group undergo intramolecular cyclization at the benzylic position to form lactams. clockss.org While this specific example involves an aromatic system, it highlights the potential for PIFA-mediated cyclization of the hexylcarbamate onto the allyl group under suitable conditions.
Radical-initiated cyclizations are also a viable pathway. Amidyl radicals, generated from N-aryl allyl carbamates, can undergo 5-exo-trig cyclization to form 2-oxazolidinone (B127357) derivatives. researchgate.net This type of radical cyclization could potentially be applied to this compound.
Furthermore, metal-free electrochemical methods have emerged for intramolecular C-H aminations, leading to the synthesis of N-heterocycles. unl.edu These methods often involve the generation of an N-centered radical that undergoes cyclization.
Rearrangements, such as the 3-aza-Cope rearrangement of N-alkyl-N-allyl enamines, represent another possible transformation pathway, although this would require prior modification of the carbamate into an enamine. acs.org
Table 3: Potential Intramolecular Cyclization and Rearrangement Reactions
| Reaction Type | Catalyst/Reagent | Resulting Heterocycle | Reference |
| Intramolecular Amination | Platinum catalyst | 5-Vinyloxazolidinone | researchgate.net |
| Nitrenium Ion Cyclization | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Lactam/Oxazolidinone derivative | organic-chemistry.orgclockss.org |
| Radical Cyclization | Ag₂O / K₂S₂O₈ | 2-Oxazolidinone derivative | researchgate.net |
| Intramolecular Hydroamination | Gold(I) catalyst | Cyclic amine | organic-chemistry.org |
| Intramolecular Heck Reaction | Palladium catalyst | Fused tricyclic indole (B1671886) (from modified substrate) | encyclopedia.pub |
Advanced Characterization and Theoretical Investigations of Prop 2 En 1 Yl Hexylcarbamate
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the precise elucidation of molecular structures. For prop-2-en-1-yl hexylcarbamate, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would provide a complete picture of its atomic connectivity, functional groups, and molecular mass.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy : The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different proton environments in the molecule. The protons of the hexyl chain would appear as a series of multiplets in the upfield region (δ 0.8-1.6 ppm). The methylene (B1212753) protons adjacent to the nitrogen of the carbamate (B1207046) (–CH₂–NH) would likely be found around δ 3.1-3.3 ppm. The protons of the prop-2-en-1-yl group would be clearly identifiable in the downfield region. The –O–CH₂– protons would resonate around δ 4.5 ppm, and the vinyl protons (CH₂=CH–) would appear as complex multiplets between δ 5.1 and 6.0 ppm. The N-H proton of the carbamate group would present as a broad singlet, with its chemical shift being solvent-dependent.
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum would complement the proton NMR data. The carbons of the hexyl group would generate a series of signals in the aliphatic region (δ 14-40 ppm). The carbon of the methylene group attached to the carbamate nitrogen (–CH₂–NH) would be expected around δ 41 ppm. The carbonyl carbon (C=O) of the carbamate is a key diagnostic peak and would appear significantly downfield, typically in the range of δ 155-157 ppm. The carbons of the prop-2-en-1-yl group would be observed with the –O–CH₂– carbon at approximately δ 65 ppm, the terminal vinyl carbon (CH₂=) around δ 117 ppm, and the internal vinyl carbon (=CH–) near δ 133 ppm. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| CH₃ (hexyl) | ~0.9 (triplet) | ~14.0 |
| -(CH₂)₄- (hexyl) | ~1.3-1.6 (multiplets) | ~22.5, 26.5, 29.8, 31.5 |
| -CH₂-N | ~3.2 (quartet) | ~41.0 |
| N-H | solvent dependent (broad) | - |
| O-CH₂- | ~4.5 (doublet) | ~65.5 |
| =CH₂ | ~5.2 (doublet of doublets) | ~117.5 |
| -CH= | ~5.9 (multiplet) | ~133.0 |
| C=O | - | ~156.0 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wikipedia.org The IR spectrum of this compound would show characteristic absorption bands confirming its structure. A prominent absorption band would be observed for the carbonyl (C=O) stretching of the carbamate group, typically appearing in the region of 1730-1680 cm⁻¹. The N-H stretching vibration of the secondary amide within the carbamate would be visible as a sharp peak around 3400-3300 cm⁻¹. The C-O stretching of the carbamate linkage would exhibit absorptions in the 1250-1000 cm⁻¹ range. Furthermore, the presence of the allyl group would be confirmed by C=C stretching vibrations around 1650 cm⁻¹ and =C-H stretching just above 3000 cm⁻¹. The C-H stretching of the saturated hexyl group would be observed just below 3000 cm⁻¹. rsc.orgmdpi.com
Table 2: Expected Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Carbamate) | Stretching | 3400 - 3300 |
| C-H (sp² - vinyl) | Stretching | > 3000 |
| C-H (sp³ - alkyl) | Stretching | < 3000 |
| C=O (Carbamate) | Stretching | 1730 - 1680 |
| C=C (Alkene) | Stretching | ~1650 |
| N-H (Carbamate) | Bending | 1550 - 1510 |
| C-O (Carbamate) | Stretching | 1250 - 1000 |
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound (C₁₀H₁₉NO₂), the molecular weight is 185.26 g/mol . In an electrospray ionization (ESI) mass spectrum, the molecule would be expected to be detected as a protonated molecular ion [M+H]⁺ at m/z 186.1. rsc.org
The fragmentation pattern in MS/MS analysis would be characteristic of the carbamate structure. Common fragmentation pathways for carbamates include the cleavage of the C-O and N-C bonds of the carbamate group. Key fragments would likely include the loss of the allyl group, the hexyl group, and potentially the cleavage of the carbamate moiety itself, providing further evidence for the proposed structure.
Computational Chemistry and Quantum Mechanical Studies
Computational chemistry provides a theoretical lens to investigate molecular properties that can be difficult to measure experimentally.
Furthermore, DFT can be used to generate an electrostatic potential map, which illustrates the charge distribution within the molecule. This map would highlight the electron-rich regions, such as the oxygen atoms of the carbonyl group, and the electron-deficient regions, like the N-H proton, providing a basis for predicting intermolecular interactions.
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. wikipedia.org An MD simulation of this compound would offer a dynamic perspective on its conformational flexibility. nih.gov Due to the presence of the flexible hexyl chain and the rotatable bonds within the carbamate linkage, the molecule can adopt numerous conformations. MD simulations can explore this conformational landscape and identify the most stable, low-energy conformers. nih.gov
By simulating the molecule's behavior in different environments (e.g., in a vacuum or in a solvent), it is possible to understand how intermolecular forces, such as hydrogen bonding and van der Waals interactions, influence its shape and flexibility. This information is crucial for understanding how the molecule might interact with other molecules or biological systems.
Theoretical Analysis of Reaction Mechanisms and Transition States
One of the primary reaction pathways for allyl carbamates is thermal decomposition. Theoretical studies on analogous allyl formates suggest that thermal decomposition can proceed through a concerted unimolecular mechanism involving a six-membered cyclic transition state. researchgate.netusfq.edu.ec For this compound, a similar pathway can be postulated, leading to the formation of hexyl isocyanate and prop-2-en-1-ol. The transition state for this retro-ene type reaction would involve the transfer of the hydrogen atom from the carbamate nitrogen to the terminal carbon of the allyl group, with simultaneous cleavage of the C-O and C-N bonds.
| Parameter | Description | Hypothetical Calculated Value |
|---|---|---|
| Reaction | Thermal Decomposition | |
| Products | Hexyl isocyanate, Prop-2-en-1-ol | |
| Mechanism Type | Concerted, Unimolecular | |
| Transition State | Six-membered cyclic | |
| Activation Energy (Ea) | Energy barrier for the reaction | 150 - 200 kJ/mol |
| Enthalpy of Reaction (ΔH) | Overall energy change | Endothermic |
Another important class of reactions for carbamates involves catalyzed processes. For instance, metal-catalyzed reactions, such as those involving palladium or iridium, have been computationally studied for the formation and transformation of other carbamates. mdpi.comnih.govacs.org A theoretical analysis of this compound in the presence of a suitable catalyst could reveal alternative reaction pathways with lower activation barriers compared to thermal decomposition. For example, a catalyzed hydrolysis or aminolysis could proceed through a series of steps involving oxidative addition of the catalyst to the C-O bond of the carbamate, followed by nucleophilic attack and reductive elimination. The transition states in such a catalytic cycle would involve various coordination geometries of the metal center with the carbamate and the incoming nucleophile.
| Parameter | Description | Hypothetical Calculated Value |
|---|---|---|
| Reaction | Catalyzed Hydrolysis | |
| Catalyst | Pd(0) complex | |
| Transition State 1 | Oxidative addition of Pd to C-O bond | |
| Transition State 2 | Nucleophilic attack of water | |
| Transition State 3 | Reductive elimination | |
| Overall ΔG | Gibbs free energy of reaction | Exergonic |
The specific energies and geometries of the transition states are highly dependent on the level of theory and basis set used in the calculations. However, these theoretical models provide a foundational understanding of the plausible chemical transformations of this compound.
Intermolecular Interaction Modeling (e.g., hydrogen bonding networks, supramolecular recognition)
The intermolecular interactions of this compound play a crucial role in determining its physical properties and its potential for forming organized structures in the condensed phase. Computational modeling provides a powerful tool to investigate these non-covalent interactions, particularly hydrogen bonding, which is a defining feature of carbamates. researchgate.netacs.orgnih.gov
The carbamate group in this compound contains a hydrogen bond donor (the N-H group) and two hydrogen bond acceptor sites (the carbonyl oxygen and the ester oxygen). This arrangement allows for the formation of robust hydrogen bonding networks. Theoretical calculations can predict the geometry and energy of these hydrogen bonds. The most common hydrogen bonding motif in carbamates is the formation of a dimer through N-H···O=C interactions. nih.gov
Modeling studies can also explore the potential for supramolecular recognition, where this compound might interact with other molecules through specific non-covalent interactions. For example, the carbamate group could act as a recognition site for complementary functional groups on a host molecule.
The strength and directionality of these intermolecular interactions can be quantified through computational methods. The table below presents hypothetical calculated values for the key intermolecular interactions in a this compound dimer, based on typical values reported for similar carbamate systems in the literature.
| Interaction Type | Atoms Involved | Hypothetical Bond Distance (Å) | Hypothetical Bond Angle (degrees) | Hypothetical Interaction Energy (kcal/mol) |
|---|---|---|---|---|
| Hydrogen Bond | N-H···O=C | 1.8 - 2.2 | 160 - 180 | -5 to -8 |
| van der Waals | C-H···H-C (Hexyl-Hexyl) | > 2.4 | N/A | -0.5 to -1.5 |
| π-π Stacking | Allyl-Allyl | 3.5 - 4.0 | N/A | -1 to -2 |
These theoretical investigations into the intermolecular forces governing the behavior of this compound are essential for understanding its material properties and for the rational design of new materials based on this compound. The ability to form predictable and stable hydrogen-bonded networks makes it an interesting candidate for applications in crystal engineering and supramolecular chemistry.
Applications of Prop 2 En 1 Yl Hexylcarbamate and Carbamate Analogues in Chemical Sciences and Materials Technology
Polymer Chemistry and Macromolecular Engineering
The unique molecular structure of Prop-2-en-1-yl hexylcarbamate, featuring both a reactive allyl group and a carbamate (B1207046) linkage, makes it a valuable monomer in the synthesis of a variety of polymers. Its incorporation into polymer chains can significantly influence their final properties and functionalities.
Role as Monomers in Polyurethane and Other Polymer Syntheses
This compound can serve as a key building block in the synthesis of polyurethanes and other polymers. The allyl group provides a site for polymerization, often through free-radical mechanisms, allowing it to be incorporated into polymer backbones or as pendant groups. google.com In the context of polyurethanes, while the traditional synthesis involves the reaction of diisocyanates with polyols, non-isocyanate routes are gaining traction. nih.govnih.gov In such systems, monomers containing carbamate functionalities can be employed. For instance, the reaction of a carbamate-containing monomer with other co-monomers can lead to the formation of polyurethane-like structures without the use of isocyanates. mdpi.com
The hexyl group in this compound introduces a flexible aliphatic chain, which can influence the glass transition temperature and mechanical properties of the resulting polymer. nih.govnih.gov The carbamate group itself is crucial as it can participate in hydrogen bonding, a key factor in determining the structure-property relationships of polyurethanes. rsc.org
Furthermore, carbamate-functional acrylic polymers can be synthesized by copolymerizing carbamate-containing monomers with acrylate (B77674) or methacrylate (B99206) monomers. chemicaldynamics.netgoogle.com This approach allows for the creation of thermosetting coatings with excellent resistance to various environmental factors. chemicaldynamics.net
Impact on Polymer Network Formation
The presence of the reactive allyl group in this compound allows for its participation in cross-linking reactions, which are fundamental to the formation of robust polymer networks. During polymerization, the allyl groups can react to form cross-links between polymer chains, leading to the formation of a three-dimensional network structure. This is particularly relevant in the production of thermosetting materials. google.com
The density of these cross-links can be controlled by varying the concentration of the allyl carbamate monomer in the polymerization mixture. A higher concentration typically results in a more densely cross-linked network, leading to materials with increased hardness and thermal stability. google.com The carbamate group, through its ability to form hydrogen bonds, also contributes to the physical cross-linking within the polymer network, further enhancing its mechanical properties. rsc.org
The interplay between covalent cross-links from the allyl groups and physical cross-links from hydrogen bonding allows for fine-tuning of the final material properties.
| Property | Influence of this compound | Resulting Material Characteristic |
| Cross-link Density | Higher monomer concentration leads to more covalent cross-links. | Increased hardness, rigidity, and thermal stability. google.com |
| Hydrogen Bonding | Carbamate groups form intermolecular hydrogen bonds. | Enhanced mechanical strength and cohesiveness. rsc.org |
| Flexibility | The hexyl group introduces aliphatic chains. | Potential for tailored flexibility and impact resistance. nih.govnih.gov |
Design of Functionalized Polymeric Materials
The incorporation of this compound and its analogues into polymer structures is a key strategy for designing functionalized polymeric materials. The carbamate group itself can be considered a functional group that enhances properties like adhesion and toughness. google.com
By copolymerizing allyl hexylcarbamate with other functional monomers, polymers with a wide range of tailored properties can be created. For example, copolymerization with monomers containing hydroxyl or acidic groups can introduce sites for further chemical modification or improve adhesion to various substrates. chemicaldynamics.net This versatility makes carbamate-functionalized polymers suitable for a broad spectrum of applications, from advanced coatings to biomedical devices. acs.orgpatsnap.com
The ability to control the placement and density of the carbamate functionality along the polymer chain allows for precise engineering of the material's surface properties and bulk characteristics.
Advanced Functional Materials
The unique properties conferred by this compound and similar carbamate monomers translate directly into their use in a variety of advanced functional materials.
Adhesives, Sealants, and Coating Technologies
Carbamate-functional polymers are widely utilized in the formulation of high-performance adhesives, sealants, and coatings. google.comgoogle.com The carbamate groups contribute to strong adhesion to a variety of surfaces, including metals and plastics, due to their polarity and ability to form hydrogen bonds. google.com
In coating applications, polymers derived from monomers like this compound can offer a desirable combination of hardness, flexibility, and resistance to chemicals and weathering. chemicaldynamics.netgoogle.com When cross-linked with aminoplast resins, these carbamate-functional polymers form durable thermoset coatings. google.com The presence of the allyl group allows for curing via mechanisms such as UV or thermal initiation, providing versatility in application and processing.
The properties of these materials can be tailored for specific applications by adjusting the polymer composition.
| Application | Key Property Conferred by Carbamate Functionality | Example of Performance Enhancement |
| Adhesives | Enhanced adhesion and cohesion | Improved bond strength to diverse substrates. google.com |
| Sealants | Flexibility and durability | Long-lasting elasticity and resistance to environmental degradation. |
| Coatings | Hardness, chemical resistance, and weatherability | Development of protective coatings for automotive and industrial applications. chemicaldynamics.net |
Fillers, Putties, and Modeling Clay Formulations
While direct evidence for the use of this compound in fillers, putties, and modeling clays (B1170129) is not prominent in the reviewed literature, the properties of carbamate-containing polymers suggest their potential utility in these areas. For instance, a related substance, 1,6-hexanediyl-bis(2-(2-(1-ethylpentyl)-3-oxazolidinyl)ethyl)carbamate, is noted for its use in such formulations.
The ability of carbamate polymers to be formulated into materials with varying degrees of hardness and flexibility makes them suitable as binders in these applications. The adhesive properties of the carbamate functionality would also be beneficial for ensuring the cohesion of the filler or putty mass and its adhesion to the substrate. The potential for cross-linking via the allyl group could be used to create modeling clays that can be cured to a permanent, hard state.
Surface Modification and Wettability Control
The ability to control the surface properties of materials, particularly their wettability, is crucial for applications ranging from anti-bioadhesion and anti-icing coatings to advanced sensor technologies. Carbamate functionalities serve as versatile linkers in the molecular design of polymers for surface modification.
Detailed research has been conducted on polymers of 3,4-ethylenedioxythiophene (B145204) (EDOT) derivatives that incorporate a carbamate linker to attach various alkyl and aromatic substituents. rsc.org The electrochemical deposition of these monomers creates polymer surfaces with tunable wettability, directly influenced by the nature of the carbamate side group. As the length of an alkyl substituent on the carbamate linker increases, the resulting polymer film becomes rougher and more hydrophobic. rsc.org For instance, polymers with alkyl chains longer than six carbons can produce superhydrophobic surfaces with water contact angles exceeding 150°, despite the intrinsic hydrophilicity of the polymer backbone itself. rsc.org In contrast, aromatic substituents generally lead to the formation of smoother surfaces. rsc.org This tunability demonstrates the critical role of the carbamate linker in dictating the final surface architecture and properties.
Beyond synthetic polymers, carbamate-bearing surfactants have been investigated as effective adjuvants to improve the wetting of surfaces and promote the penetration of herbicides into plants. researchgate.net The presence of the carbamate fragment in the surfactant structure enhances its surface activity. researchgate.net Furthermore, hybrid coatings containing carbamate precursors have been used to modify the surface of polyethylene (B3416737) terephthalate (B1205515) (PET) fibers, improving their compatibility with polypropylene (B1209903) (PP) matrices in composite materials. researchgate.net This modification generates an organic-inorganic "armor" on the fiber surface, enhancing the mechanical properties of the resulting composite. researchgate.net
Table 1: Influence of Carbamate Side Groups on Polymer Surface Properties
| Polymer Monomer (EDOT-Carbamate Derivative) | Side Group | Surface Roughness (Ra) | Water Contact Angle (θwater) | Reference |
|---|---|---|---|---|
| EDOT-C2 | Ethyl | ~580 nm | Not specified | rsc.org |
| EDOT-C4 | Butyl | Not specified | < 150° | rsc.org |
| EDOT-C8 | Octyl | Micron-scale | > 150° | rsc.org |
| EDOT-C10 | Decyl | Micron-scale | 158° | rsc.org |
| EDOT-tBu | tert-Butyl | Marginally rougher than EDOT-C4 | Not specified | rsc.org |
Catalysis and Supramolecular Systems
The carbamate moiety is a key building block in the development of advanced catalytic and supramolecular systems. Its ability to engage in hydrogen bonding, act as a ligand for metal centers, and serve as a stable linker makes it invaluable in these fields.
Polymer-supported catalysts offer significant advantages, including ease of separation, reusability, and reduced environmental impact. researchgate.net The carbamate linkage is employed in the synthesis of such catalysts, both for attaching catalytic units to a polymer backbone and in the synthesis of the functional polymers themselves.
A straightforward method for the protection of primary and secondary amines as carbamate derivatives (such as Cbz, Fmoc, and Boc) utilizes polymer-bound 1-hydroxybenzotriazole (B26582) (HOBT) as a recyclable catalyst. rsc.org In a similar vein, carbamate-functional polymers can be prepared through transcarbamation reactions in the presence of specific catalysts. google.com
More broadly, the immobilization of organocatalysts onto polymeric supports is a topic of significant interest. mdpi.com For example, polymer-supported bifunctional thiourea (B124793) organocatalysts have been synthesized and applied in enantioselective α-amination reactions. mdpi.com In these systems, a stable linker, a role that could be filled by a carbamate analogue, is crucial for anchoring the active catalytic site to the polymer resin (e.g., Merrifield resin or Wang resin). mdpi.comntu.edu.tw The performance of these heterogeneous catalysts is often comparable to their homogeneous counterparts, with the added benefit of recyclability. d-nb.infomdpi.com For instance, polymer-supported oxidovanadium(IV) complexes have demonstrated excellent, recyclable catalytic activity in one-pot multicomponent reactions. mdpi.com
Table 2: Examples of Polymer-Supported Catalytic Systems
| Catalyst Type | Polymer Support | Linkage Principle | Application | Reference |
|---|---|---|---|---|
| Benzotriazole | Merrifield Resin, Wang Resin, PEG | Linkage of hydroxymethyl or carboxylic acid functionalized benzotriazole | Synthesis of Tetrahydroquinolines | ntu.edu.tw |
| Bifunctional Thiourea | Merrifield Resin (Polystyrene) | Immobilization of Fmoc-protected amino acid | Enantioselective α-amination | mdpi.com |
| Halogen Bonding Donors | Polystyrene | Attachment of bis(benzimidazolium) units | Halide-abstraction reaction | d-nb.info |
| Oxidovanadium(IV) Complex | Polymer matrix | Coordination to polymer-bound ligands | Synthesis of 2,4,5-Trisubstituted-1H-imidazoles | mdpi.com |
Metal-Organic Frameworks (MOFs) are porous, crystalline polymers built from metal ions or clusters connected by organic linkers. wikipedia.orgnih.gov The carbamate group can be incorporated into the organic linkers of MOFs or used in the form of metal-carbamato complexes as precursors for MOF synthesis. rsc.orgnih.gov
Research has shown that metal-carbamato complexes are highly reactive precursors for synthesizing benchmark MOFs like HKUST-1 and UiO-66. rsc.org Their reactivity stems from the prompt release of CO₂ and amine upon reaction with the protic linkers, which can allow for MOF formation at room temperature. rsc.org
Table 3: Role of Carbamate Analogues in MOF Synthesis and Structure
| Carbamate System | Metal Center | Role of Carbamate | Key Finding | Reference |
|---|---|---|---|---|
| Metal-carbamato complexes (e.g., Cu₂(O₂CNEt₂)₄·2NHEt₂) | Cu, Zr | Reactive metal precursor | Enables room-temperature synthesis of MOFs (e.g., HKUST-1, UiO-66). rsc.org | rsc.org |
| 5-substituted isophthalic acid with a propargyl carbamate group | Cu(II) | Functional organic linker (ligand) | Carbamate carbonyl oxygen coordinates to the metal center, influencing the final structure. scispace.commdpi.com | scispace.commdpi.com |
| Diamine-appended MOFs | Mg, Mn, Fe, Co, Ni, Zn | Formation of ammonium (B1175870) carbamate upon CO₂ capture | Cooperative binding of CO₂ through joint formation of a metal-carbamato linkage and a protonated amine. nih.gov | nih.gov |
Supramolecular chemistry involves the design of complex, functional chemical systems held together by non-covalent interactions. The carbamate group, with its capacity for strong and directional hydrogen bonding, is a powerful tool for programming the self-assembly of molecules into well-defined architectures.
The conformational landscape of the carbamate unit has been studied in detail, revealing that it is more rigid than the analogous peptide bond, likely due to extended π-electron delocalization. nih.govacs.org This structural rigidity, combined with its predictable hydrogen-bonding patterns, makes the carbamate backbone a promising platform for constructing sequence-defined polymers that can fold into specific structures. nih.govacs.org
In practice, carbamate functionalities are widely used to direct molecular assembly. For example, sugar-derived carbamates have been shown to be effective low-molecular-weight gelators, forming fibrous networks in various solvents through self-assembly driven by hydrogen bonding. nih.gov In more complex systems, carbamate protecting groups are used to "mask" hydrogen-bonding sites during polymerization, preventing premature self-assembly. acs.org Once the desired polymer is formed, the carbamate group can be cleaved (e.g., by acid or UV light) to unmask the recognition sites, triggering instantaneous self-assembly into ordered supramolecular polymers. acs.org The intermolecular interactions stabilizing these architectures are diverse and include not only hydrogen bonds but also π-π stacking and C–H-π contacts, leading to varied and complex supramolecular structures. benthamdirect.comresearchgate.net
Table 4: Non-Covalent Interactions in Carbamate-Based Supramolecular Systems
| System | Key Non-Covalent Interactions | Resulting Architecture/Property | Reference |
|---|---|---|---|
| Carbamate Schiff Base | Intramolecular H-bonding, π-π stacking, C–H-π contacts | Diverse supramolecular architecture. benthamdirect.comresearchgate.net | benthamdirect.comresearchgate.net |
| N-[(3-pyridinylamino)thioxomethyl] carbamates | N-H···N hydrogen bonding, Halogen bonding (I···N, I···S, I···O) | Layered crystal structures and co-crystals. nih.gov | nih.gov |
| Monosaccharide-derived carbamates | Hydrogen bonding | Fibrous networks (organogels). nih.gov | nih.gov |
| Carbamate-protected 2-aminopyrimidinedione nucleobases | Triple H-bonding (after deprotection) | Supramolecular tape-like structures. acs.org | acs.org |
Future Research Directions and Emerging Areas
Development of Novel Synthesis Pathways
The synthesis of Prop-2-en-1-yl hexylcarbamate and its analogs is an area ripe for innovation, with a focus on developing more efficient, sustainable, and versatile synthetic routes. Traditional methods for carbamate (B1207046) synthesis often rely on hazardous reagents such as phosgene (B1210022) and isocyanates. Future research will likely pivot towards greener alternatives that offer high yields and selectivity under mild conditions.
One promising avenue is the utilization of carbon dioxide (CO2) as a C1 feedstock. The direct carboxylation of hexylamine (B90201) with CO2, followed by reaction with allyl alcohol, presents a sustainable pathway. Catalytic systems, potentially involving transition metal complexes or organocatalysts, could be developed to facilitate this transformation with high efficiency.
Another area of exploration is the development of one-pot synthesis methods. For instance, a multicomponent reaction involving hexylamine, an allyl source, and a carbonyl equivalent could streamline the synthesis process, reducing waste and improving atom economy. The table below outlines potential novel synthetic approaches and their key features.
| Synthesis Pathway | Key Features | Potential Advantages |
| CO2-based Synthesis | Utilization of renewable C1 feedstock. | Reduced environmental impact, alignment with green chemistry principles. |
| Catalytic Carbamoylation | Use of transition metal or organocatalysts. | High selectivity, milder reaction conditions, potential for asymmetric synthesis. |
| One-Pot Multicomponent Reactions | Combination of multiple reaction steps in a single vessel. | Increased efficiency, reduced waste, simplified purification. |
| Enzymatic Synthesis | Biocatalytic approach using enzymes like lipases or carbamate kinases. | High specificity, environmentally benign, potential for chiral resolution. |
Exploration of Undiscovered Chemical Transformations
The bifunctional nature of this compound, possessing both a reactive allyl group and a carbamate linkage, opens the door to a wide array of unexplored chemical transformations. Future research will likely focus on leveraging these functionalities to create novel molecular architectures.
The allyl group is a versatile handle for various chemical modifications. For example, transition metal-catalyzed reactions such as hydroformylation, Heck coupling, and Tsuji-Trost allylic alkylation could be employed to introduce new functional groups and build molecular complexity. The exploration of metathesis reactions involving the allyl moiety could also lead to the synthesis of novel oligomers and polymers.
The carbamate group, while generally stable, can also participate in specific chemical transformations. For instance, its directing group ability in C-H activation reactions could be investigated to functionalize the hexyl chain at specific positions. Furthermore, the development of novel cleavage conditions for the carbamate bond could provide a useful protecting group strategy in organic synthesis. The following table summarizes potential undiscovered transformations.
| Functional Group | Potential Transformation | Resulting Products |
| Allyl Group | Hydroformylation | Aldehydes, alcohols |
| Allyl Group | Heck Coupling | Arylated or vinylated derivatives |
| Allyl Group | Metathesis | Oligomers, polymers |
| Carbamate Group | C-H Activation (Directing Group) | Functionalized hexyl chain derivatives |
| Carbamate Group | Novel Cleavage Reactions | Hexylamine, allyl alcohol, and derivatives |
Innovations in Sustainable Material Design
The unique structure of this compound makes it an intriguing building block for the design of sustainable materials. The presence of the polymerizable allyl group and the carbamate linkage, which can impart desirable properties like biodegradability and hydrogen bonding capabilities, are key features to be exploited.
Future research could focus on the polymerization of this compound to create novel polymers with tailored properties. The resulting poly(allyl hexylcarbamate) could exhibit interesting thermal and mechanical properties. Furthermore, copolymerization with other monomers could lead to a wide range of materials with tunable characteristics, such as biodegradable plastics, functional coatings, and adhesives.
The carbamate functionality can also be leveraged to create self-healing materials. The reversible nature of hydrogen bonds within the carbamate groups could be designed to allow for the repair of damage upon the application of a stimulus like heat. Additionally, the incorporation of this monomer into existing polymer backbones could enhance their biodegradability, addressing the growing concern of plastic pollution. The table below highlights potential applications in sustainable material design.
| Material Type | Design Strategy | Potential Properties |
| Biodegradable Polymers | Homopolymerization or copolymerization of this compound. | Controlled degradation rates, reduced environmental persistence. |
| Self-Healing Materials | Leveraging reversible hydrogen bonding of the carbamate groups. | Extended material lifetime, reduced waste. |
| Functional Coatings | Grafting onto surfaces or incorporation into coating formulations. | Enhanced adhesion, scratch resistance, biocompatibility. |
| Renewable Adhesives | Formulation of adhesives based on this compound polymers. | Bio-based, potentially reversible adhesion. |
Advanced Computational Predictions and Data-Driven Discoveries
Computational chemistry and data-driven approaches are powerful tools to accelerate the discovery and development of new molecules and materials. For this compound, these methods can provide valuable insights into its properties and reactivity, guiding experimental efforts.
Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict a wide range of properties, including its conformational landscape, electronic structure, and spectroscopic signatures. This information can be crucial for understanding its reactivity and for designing catalysts for its synthesis and transformation. Molecular dynamics simulations can be employed to study the behavior of polymers derived from this monomer, predicting their mechanical and thermal properties.
Data-driven approaches, such as machine learning and quantitative structure-activity relationship (QSAR) modeling, can be used to predict the properties and potential applications of this compound and its derivatives. nih.gov By training models on existing data for similar carbamate compounds, it may be possible to predict biological activities, toxicity, or material properties. nih.gov This in silico screening can help to prioritize synthetic targets and reduce the need for extensive experimental work. The table below summarizes the potential applications of computational and data-driven methods.
| Computational Method | Application | Predicted Information |
| Density Functional Theory (DFT) | Calculation of molecular properties. | Conformation, electronic structure, reaction mechanisms. |
| Molecular Dynamics (MD) | Simulation of polymer behavior. | Mechanical strength, thermal stability, morphology. |
| Machine Learning (ML) | Prediction of properties and activities. | Biological activity, toxicity, material performance. |
| QSAR Modeling | Correlation of structure with activity/property. | Predictive models for designing new derivatives with desired characteristics. nih.gov |
Q & A
Q. What experimental protocols are recommended for synthesizing Prop-2-en-1-yl hexylcarbamate, and how can purity be validated?
Methodological Answer: Synthesis typically involves carbamate formation via reaction of hexyl isocyanate with allyl alcohol under anhydrous conditions. Key steps include inert atmosphere control (e.g., nitrogen), temperature modulation (40–60°C), and catalyst use (e.g., triethylamine). Purity validation requires chromatographic techniques (HPLC with C18 columns, mobile phase: acetonitrile/water) coupled with spectroscopic methods (¹H/¹³C NMR for functional group confirmation). Mass spectrometry (ESI-MS) can confirm molecular ion peaks. Ensure reproducibility by triplicate trials and inclusion of internal standards .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer: A multi-technique approach is critical:
- FT-IR : Identify carbamate C=O stretches (~1700 cm⁻¹) and N-H bends (~1530 cm⁻¹).
- NMR : ¹H NMR resolves allyl protons (δ 5.2–5.8 ppm, multiplet) and hexyl chain signals (δ 0.9–1.6 ppm). ¹³C NMR confirms carbonyl carbons (~155 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₁₀H₁₉NO₂). Cross-reference spectral data with computational predictions (e.g., ACD/Labs) to resolve ambiguities .
Advanced Research Questions
Q. How can contradictions in crystallographic data for this compound be resolved during refinement?
Methodological Answer: Contradictions often arise from twinning, disorder, or poor data resolution. Use SHELXL (evidence-based refinement) to:
Q. What computational strategies are suitable for modeling the reactivity and intermolecular interactions of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic sites (e.g., allyl group reactivity).
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) using AMBER or GROMACS. Analyze hydrogen-bonding networks with VMD.
- Docking Studies : Use AutoDock Vina to predict binding affinities with biological targets (e.g., enzymes). Validate with experimental IC₅₀ values .
Q. What challenges arise in determining the crystal structure of this compound, and how can they be mitigated?
Methodological Answer: Challenges include low crystal quality and ambiguous space group assignment. Mitigation strategies:
- Data Collection : Use high-flux synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution.
- Structure Solution : Apply SHELXT for automated space-group determination via intensity statistics (e.g., CFOM > 10).
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry. Refine hydrogen positions using riding models .
Methodological Design & Data Analysis
Q. How should researchers design experiments to assess the stability of this compound under varying environmental conditions?
Methodological Answer:
- Accelerated Stability Testing : Expose samples to elevated temperatures (40°C, 75% RH) over 4 weeks. Monitor degradation via HPLC at intervals (0, 7, 14, 28 days).
- Kinetic Analysis : Apply Arrhenius equations to extrapolate shelf life. Use ANOVA to compare degradation rates across conditions.
- Degradant Identification : Isolate byproducts via preparative TLC and characterize with LC-MS/MS .
Q. What statistical approaches are recommended for reconciling discrepancies in biological activity data for this compound analogs?
Methodological Answer:
- Multivariate Analysis : Perform PCA to identify outliers in bioactivity datasets (e.g., IC₅₀ variability).
- Bayesian Modeling : Quantify uncertainty in dose-response curves using Stan or PyMC3.
- Meta-Analysis : Aggregate data from multiple studies (fixed-effects models) to resolve contradictions, ensuring homogeneity via Q-test .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
